molecular formula C17H21NO3 B11987300 4,7,7-trimethyl-N-(4-methylphenyl)-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide

4,7,7-trimethyl-N-(4-methylphenyl)-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide

Cat. No.: B11987300
M. Wt: 287.35 g/mol
InChI Key: IBJVZJDONFTYSK-UHFFFAOYSA-N
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Description

4,7,7-trimethyl-N-(4-methylphenyl)-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide is a complex organic compound with a unique bicyclic structure. This compound is characterized by its oxabicycloheptane core, which is substituted with various functional groups, including a carboxamide and a methylphenyl group. The presence of these groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7,7-trimethyl-N-(4-methylphenyl)-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Oxabicycloheptane Core: This step involves the cyclization of a suitable precursor, such as a diene, in the presence of a catalyst to form the oxabicycloheptane core.

    Functional Group Introduction: The introduction of the carboxamide and methylphenyl groups is achieved through a series of substitution reactions. These reactions often require specific reagents and conditions, such as the use of strong bases or acids, to facilitate the substitution.

    Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced analytical techniques ensures consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,7,7-trimethyl-N-(4-methylphenyl)-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Strong bases or acids, such as sodium hydroxide or sulfuric acid, to facilitate the substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4,7,7-trimethyl-N-(4-methylphenyl)-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,7,7-trimethyl-N-(4-methylphenyl)-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-methylbenzylidene camphor: A structurally related compound with similar functional groups.

    1,7,7-trimethylbicyclo[2.2.1]heptan-2-one: Another bicyclic compound with a similar core structure.

Uniqueness

4,7,7-trimethyl-N-(4-methylphenyl)-3-oxo-2-oxabicyclo[221]heptane-1-carboxamide is unique due to its specific combination of functional groups and the resulting chemical properties

Properties

Molecular Formula

C17H21NO3

Molecular Weight

287.35 g/mol

IUPAC Name

4,7,7-trimethyl-N-(4-methylphenyl)-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide

InChI

InChI=1S/C17H21NO3/c1-11-5-7-12(8-6-11)18-13(19)17-10-9-16(4,14(20)21-17)15(17,2)3/h5-8H,9-10H2,1-4H3,(H,18,19)

InChI Key

IBJVZJDONFTYSK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C23CCC(C2(C)C)(C(=O)O3)C

Origin of Product

United States

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